Fluvalinate
Overview
Description
Fluvalinate is a synthetic pyrethroid chemical compound widely used as an acaricide, specifically a miticide, to control Varroa mites in honey bee colonies . It is known for its stability, non-volatility, and solubility in organic solvents . This compound is a mixture of four stereoisomers, each contributing to its overall efficacy .
Mechanism of Action
Target of Action
Fluvalinate is a synthetic pyrethroid chemical compound that acts as an acaricide, specifically a miticide . It is commonly used to control Varroa mites in honey bee colonies . The primary targets of this compound are the sodium channels in the nervous system of the mites .
Mode of Action
This compound works by modulating the sodium channels in the nervous system of the mites . This modulation causes overexcitation of the nerves, leading to paralysis and eventually death of the mites .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause changes in the miRNA expression profiles in the brain tissue of Apis mellifera ligustica, a species of honey bee . The differentially expressed miRNAs (DEMs) were found to be involved in several KEGG pathways, including the “Hippo signaling pathway-fly,” “Phototransduction-fly,” “Apoptosis-fly,” “Wnt signaling pathway,” and "Dorso-ventral axis formation" . These pathways are related to cell apoptosis and memory impairment in the this compound-treated Apis mellifera ligustica brain .
Pharmacokinetics
This compound is a stable, nonvolatile, viscous, heavy oil that is soluble in organic solvents . It has been found in drones, but a study has found honey samples virtually absent of this compound, on account of its affinity to beeswax
Result of Action
The molecular and cellular effects of this compound’s action include changes in the miRNA expression profiles in the brain tissue of Apis mellifera ligustica . These changes can lead to cell apoptosis and memory impairment . In addition, this compound exposure has been associated with increased mortality, lower body weight, reduced reproductive viability, and decreased learning and memory ability in honey bees .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the toxicity of this compound can be elevated by the presence of certain fungicides, likely through inhibition of detoxicative cytochrome P450 monooxygenase activity . Furthermore, resistance to this compound has been observed in certain populations of Varroa mites, suggesting that genetic factors in the target population can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Fluvalinate is known to interact with voltage-gated sodium channels of nerve membranes . It acts as an agonist, prolonging membrane depolarization and leading to hyperexcitability . This can result in musculature changes that culminate in paralysis or death .
Cellular Effects
This compound has been found to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It is suggested that these effects may be related to this compound-induced brain nerve tissue damage . The detailed molecular regulatory mechanism of this phenomenon is still poorly understood .
Molecular Mechanism
This compound is a pyrethroid, a class of neurotoxins that prolongs membrane depolarization by acting as agonists of voltage-gated sodium channels . The resulting hyperexcitability can lead to musculature changes that culminate in paralysis or death .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . The temporal patterns of toxicity seen are amenable to analysis using the DEBtox model framework, giving the potential to identify toxicokinetic and toxicodynamic parameters, as well as no effect concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At dietary doses of 100 ppm and 500 ppm, pup body weights were reduced . At 500 ppm, the offspring showed reduced viability, survival and growth rates and parent animals showed skin lesions and reduced body weight gains .
Metabolic Pathways
The metabolism of this compound involves ester bond cleavage and subsequent hydrolysation and oxidization steps to form phenoxybenzoic acid derivatives, mainly excreted as conjugates in urine, and anilinic acid which is also mainly excreted as glucuronide or sulphate conjugate in urine .
Transport and Distribution
This compound is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . Although the compound may be found in drones, a study has found honey samples virtually absent of this compound, on account of its affinity to beeswax .
Preparation Methods
Fluvalinate is synthesized from racemic valine, and the synthesis is not diastereoselective, resulting in a mixture of four stereoisomers . The industrial production of this compound involves the following steps:
Formation of this compound:
Chemical Reactions Analysis
Fluvalinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, affecting its biological activity.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fluvalinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Fluvalinate is often compared with other pyrethroid compounds such as acrinathrin and amitraz . While all three compounds are used to control mite populations, this compound is unique in its specific efficacy against Varroa mites in honey bee colonies . The similar compounds include:
This compound’s uniqueness lies in its specific formulation and effectiveness in controlling Varroa mites, making it a preferred choice in apiculture .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
Record name | FLUVALINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024110 | |
Record name | Fluvalinate | |
Source | EPA DSSTox | |
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Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluvalinate appears as a viscous heavy oil (technical). Formerly used as an insecticide. Production discontinued by Sandoz Agro, Inc. Insoluble in water., Yellow to amber liquid; [Merck Index] | |
Record name | FLUVALINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5362 | |
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Boiling Point |
>450 °C at 760 mm Hg (extrapolated), Viscous amber oil; moderate or weak sweetish odor. BP: 164 °C at 0.07 mm Hg. Stable for 2 years at room temperature (20-28 °C). Undergoes decomposition on exposure to sunlight. /Technical tau-fluvalinate/ | |
Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water, 0.012 mg/L at 25 °C /tau-Fluvalinate/, Solubility in water: 2.0 ppb; sol in organic solvents, In water, <0.005 mg/kg, In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable, Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether, At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene | |
Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 g/cu cm at 25 °C | |
Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], Vapor pressure: <0.013 mPa (<1X10-7 mm Hg) at 25 °C, Vapor pressure at 20 °C (99.0% purity): 9.0X10-11 Pa, extrapolated, 8.42X10-9 mm Hg at 25 °C | |
Record name | Fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | FLUVALINATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The pyrethroids are a class of natural and synthetic pesticides which were associated with an epidemic of gynecomastia in Haitian men in 1981. In the present study several pyrethroids were tested for their ability to interact with androgen binding sites in dispersed, intact human genital skin fibroblasts and in human plasma to sex hormone binding globulin (SHBG). All the pyrethroids tested inhibited fibroblast binding of (3H)methyltrienolone (R1881) at 22 degrees C with the following rank order of potency:pyrethrins greater than bioallethrin greater than fenvalerate greater than fenothrin greater than fluvalinate greater than permethrin greater than resmethrin. 50% displacement of (3H)R1881 binding to fibroblast androgen receptors was achieved by 1.5-44 x 10-5 M concentrations of the competitors, respectively. Previous studies with cimetidine, a known inhibitor of androgen receptor binding, showed 50% competition at a concentration of 1.4 X 10-4 M in this system. Scatchard analysis of binding experiments performed with increasing concentrations of (3H)R1881 in the presence of the pyrethroids indicated that the binding inhibition was competitive. On the other hand, of the pyrethroids examined only the pyrethrins (50% inhibition) and bioallethrin (43% inhibition) were able to displace (3H)testosterone from sex hormone binding globulin when tested at a concentration of 1 X 10-4 M. These data indicate that a novel class of non-steroidal compounds, the pyrethroids, can interact competitively with human androgen receptors and sex hormone binding globulin. These findings provide a mechanism by which chronic exposure of humans or animals to pesticides containing these compounds may result in disturbances in endocrine effects relating to androgen action., The ... pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUVALINATE (13 total), please visit the HSDB record page. | |
Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
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Color/Form |
Yellow-amber liquid | |
CAS No. |
69409-94-5 | |
Record name | FLUVALINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18156 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluvalinate | |
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Record name | Fluvalinate [ANSI:ISO] | |
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Record name | Fluvalinate | |
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Record name | DL-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
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Record name | FLUVALINATE | |
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Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-14.1 °C (99.5% purity, glass transition temperature) | |
Record name | FLUVALINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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